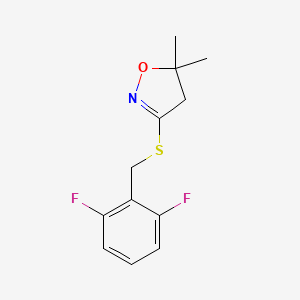
(E)-tert-Butyl 3-(4-formylphenyl)acrylate
Descripción general
Descripción
(E)-tert-Butyl 3-(4-formylphenyl)acrylate: is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a formyl group attached to the fourth position of the cinnamic acid moiety, with a tert-butyl ester group at the carboxylic acid end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate can be achieved through several methods. One common approach involves the esterification of 4-formylcinnamic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically requires anhydrous conditions and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions: (E)-tert-Butyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Formylcinnamic acid.
Reduction: 4-Hydroxymethylcinnamic acid tert-butyl ester.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-tert-Butyl 3-(4-formylphenyl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-tert-Butyl 3-(4-formylphenyl)acrylate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Cinnamic acid tert-butyl ester: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
4-Methylcinnamic acid tert-butyl ester: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
4-Nitrocinnamic acid tert-butyl ester: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3 |
Clave InChI |
OFMQCKGSKVARCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)
![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)



![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)





